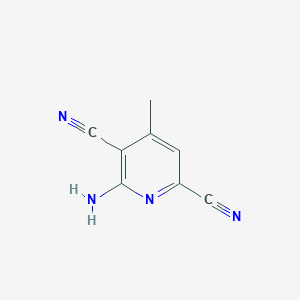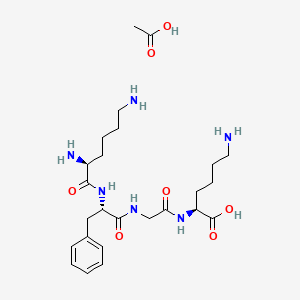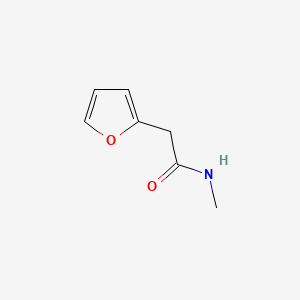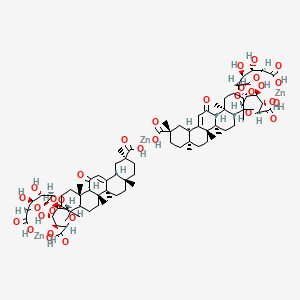
2,5-Pyridinedicarbonitrile, 6-amino-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Pyridinedicarbonitrile, 6-amino-4-methyl-: is a heterocyclic organic compound with the molecular formula C8H6N4 . This compound is characterized by the presence of a pyridine ring substituted with two cyano groups at positions 2 and 5, an amino group at position 6, and a methyl group at position 4. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Pyridinedicarbonitrile, 6-amino-4-methyl- typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 2,5-dicyanopyridine with methylamine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Pyridinedicarbonitrile, 6-amino-4-methyl- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The amino and methyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,5-Pyridinedicarbonitrile, 6-amino-4-methyl- is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of ligands for coordination chemistry.
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, 2,5-Pyridinedicarbonitrile, 6-amino-4-methyl- is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,5-Pyridinedicarbonitrile, 6-amino-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The amino and cyano groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The compound can modulate pathways involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
2,6-Pyridinedicarbonitrile: Similar structure but with cyano groups at positions 2 and 6.
2,4-Pyridinedicarbonitrile: Cyano groups at positions 2 and 4.
2,5-Pyridinedicarbonitrile: Lacks the amino and methyl groups.
Uniqueness: 2,5-Pyridinedicarbonitrile, 6-amino-4-methyl- is unique due to the presence of both amino and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H6N4 |
|---|---|
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
6-amino-4-methylpyridine-2,5-dicarbonitrile |
InChI |
InChI=1S/C8H6N4/c1-5-2-6(3-9)12-8(11)7(5)4-10/h2H,1H3,(H2,11,12) |
InChI-Schlüssel |
ZJLKOOGOJCUXFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1C#N)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-bromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B13809046.png)



![2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13809067.png)


![8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13809096.png)

